molecular formula C3H4ClNO2 B12559353 Acetylcarbamyl chloride CAS No. 157840-56-7

Acetylcarbamyl chloride

Cat. No.: B12559353
CAS No.: 157840-56-7
M. Wt: 121.52 g/mol
InChI Key: GWZXDPQUARWVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylcarbamyl chloride is an organic compound with the chemical formula C3H4ClNO2. It is a derivative of carbamoyl chloride, where an acetyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcarbamyl chloride can be synthesized through the reaction of carbamoyl chloride with acetic anhydride. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:

Carbamoyl chloride+Acetic anhydrideAcetylcarbamyl chloride+Acetic acid\text{Carbamoyl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Carbamoyl chloride+Acetic anhydride→Acetylcarbamyl chloride+Acetic acid

Industrial Production Methods

In industrial settings, this compound is produced by reacting carbamoyl chloride with acetic anhydride in the presence of a catalyst. The reaction is carried out in a controlled environment to prevent the decomposition of the product. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetylcarbamyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and carbamic acid.

    Reduction: It can be reduced to form acetylcarbamyl amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, and the reaction is typically carried out in an organic solvent such as dichloromethane.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Amides and esters.

    Hydrolysis: Acetic acid and carbamic acid.

    Reduction: Acetylcarbamyl amine.

Scientific Research Applications

Acetylcarbamyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetylcarbamyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Carbamoyl Chloride: The parent compound, which is less reactive than acetylcarbamyl chloride.

    Acetyl Chloride: Another acyl chloride, which is more reactive but lacks the carbamoyl group.

    Dimethylcarbamoyl Chloride: A derivative with two methyl groups attached to the nitrogen, offering different reactivity and applications.

Uniqueness

This compound is unique due to its combination of acetyl and carbamoyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

N-acetylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO2/c1-2(6)5-3(4)7/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXDPQUARWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608368
Record name Acetylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157840-56-7
Record name Acetylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.